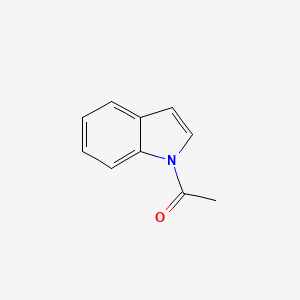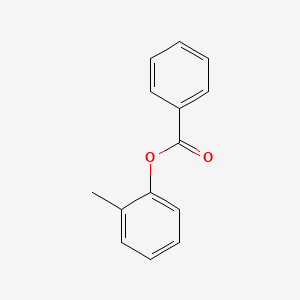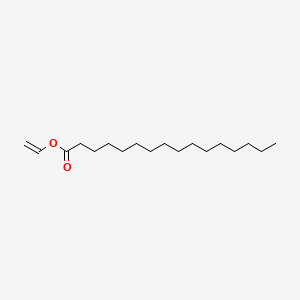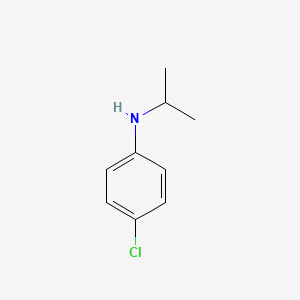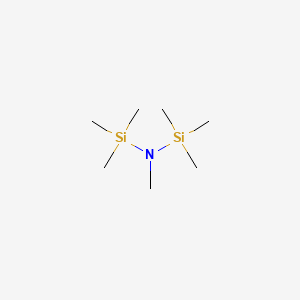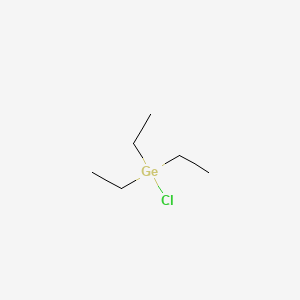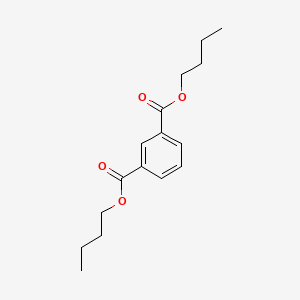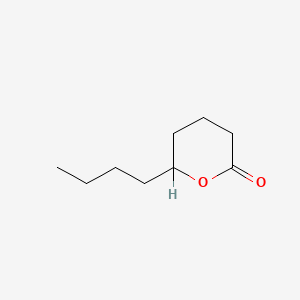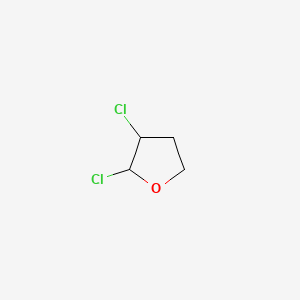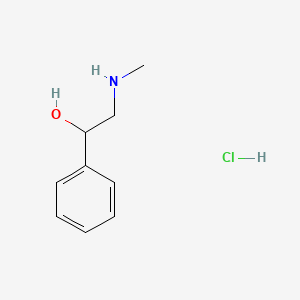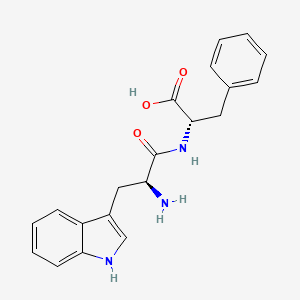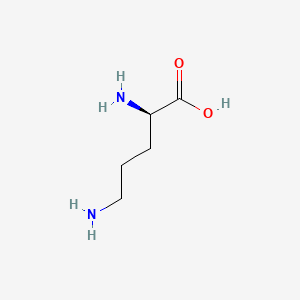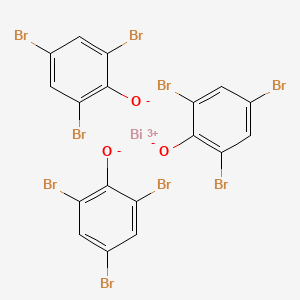
Bismuth tribromophenate
Overview
Description
Bismuth tribromophenate: is a chemical compound with the molecular formula C18H6BiBr9O3 . It is known for its antimicrobial properties and is commonly used in medical dressings, particularly for burn and wound care . The compound is a bismuth salt of tribromophenol, where bismuth is in the +3 oxidation state.
Mechanism of Action
Target of Action
Phenol, 2,4,6-tribromo-, bismuth(3+) salt, also known as 2,4,6-Tribromophenol, is a brominated derivative of phenol . It is primarily used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants . The primary targets of Phenol, 2,4,6-tribromo-, bismuth(3+) salt are fungi and other microorganisms that cause decay in wood .
Mode of Action
Phenol, 2,4,6-tribromo-, bismuth(3+) salt interacts with its targets by disrupting their normal cellular functions . The compound’s bromine atoms make it more reactive, allowing it to interfere with the metabolic processes of the target organisms . This results in the inhibition of growth and reproduction of the fungi, thereby preserving the integrity of the wood .
Biochemical Pathways
It is known that the compound can disturb cellular calcium signaling in neuroendocrine cells . This disruption can lead to changes in the normal functioning of the cells, which may contribute to the fungicidal properties of the compound .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of the action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt is the prevention of fungal growth and wood decay . By inhibiting the growth and reproduction of fungi, the compound helps to preserve the structural integrity of wood and prolong its lifespan .
Action Environment
The action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt can be influenced by various environmental factors. For instance, the compound’s efficacy as a fungicide may be affected by the moisture content of the wood, as fungi typically thrive in moist environments . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Biochemical Analysis
Cellular Effects
Tbp, its parent compound, is known to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of Phenol, 2,4,6-tribromo-, bismuth(3+) salt vary with different dosages in animal models .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Phenol, 2,4,6-tribromo-, bismuth(3+) salt within cells and tissues are not well known. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth tribromophenate can be synthesized by reacting bismuth nitrate with tribromophenol in an acidic medium. The reaction typically involves dissolving bismuth nitrate in a suitable solvent, such as nitric acid, and then adding tribromophenol. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Bismuth tribromophenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to elemental bismuth under specific conditions.
Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Bismuth oxides (e.g., Bi2O3).
Reduction: Elemental bismuth.
Substitution: Compounds like bismuth trichlorophenate or bismuth triiodophenate.
Scientific Research Applications
Chemistry: Bismuth tribromophenate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound is widely used in medical dressings, such as Xeroform, for its antimicrobial properties. It is effective against a range of pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . Additionally, this compound is being explored for its potential in treating gastrointestinal disorders and as an anti-cancer agent .
Industry: In industrial applications, this compound is used in the production of flame retardants and as a stabilizer in plastics. Its antimicrobial properties also make it useful in coatings and paints to prevent microbial growth .
Comparison with Similar Compounds
Bismuth subsalicylate: Used for gastrointestinal disorders and has similar antimicrobial properties.
Bismuth subnitrate: Used in wound care and as a gastrointestinal agent.
Bismuth citrate: Used in the treatment of Helicobacter pylori infections.
Uniqueness: Bismuth tribromophenate is unique due to its specific combination of bismuth and tribromophenol, which provides enhanced antimicrobial activity compared to other bismuth compounds.
Properties
IUPAC Name |
bismuth;2,4,6-tribromophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOHCOFTVLEOCB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6BiBr9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-79-6 (Parent) | |
| Record name | Bismuth tribromophenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063729 | |
| Record name | Bismuth tribromophenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1198.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5175-83-7 | |
| Record name | Bismuth tribromophenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4,6-tribromo-, bismuth(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth tribromophenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth tris(2,4,6-tribromophenoxide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH TRIBROMOPHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K96Y7WG8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


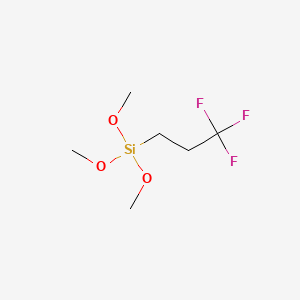
![N-[Bis(4-methoxyphenyl)methylene]benzylamine](/img/structure/B1583760.png)
